4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three aromatic rings, each substituted with methyl groups, and a chlorine atom attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available aromatic compounds. One common method involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene derivatives using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nitration and Reduction: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction to form the corresponding amine.
Cyclization: The amine is then reacted with a diketone to form the pyrazole ring through a cyclization reaction.
Chlorination: Finally, the pyrazole ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(3-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the additional methyl groups on the phenyl rings.
1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-chloro-1-(3-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the presence of both chlorine and multiple methyl groups, which may influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C25H23ClN2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methylphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-17-7-4-10-20(13-17)16-28-25(22-12-6-9-19(3)15-22)23(26)24(27-28)21-11-5-8-18(2)14-21/h4-15H,16H2,1-3H3 |
InChI Key |
DOWXBMDQTHZJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C3=CC=CC(=C3)C)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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